Cas no 1097469-06-1 (N-{2-[bis(propan-2-yl)amino]ethyl}-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide)

N-{2-[bis(propan-2-yl)amino]ethyl}-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide structure
1097469-06-1 structure
Product name:N-{2-[bis(propan-2-yl)amino]ethyl}-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide
CAS No:1097469-06-1
MF:C22H35N3O3S
MW:421.596604585648
CID:6382530
PubChem ID:43005064

N-{2-[bis(propan-2-yl)amino]ethyl}-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1097469-06-1
    • N-[2-[di(propan-2-yl)amino]ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
    • EN300-26583532
    • Z29322989
    • N-{2-[bis(propan-2-yl)amino]ethyl}-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide
    • Inchi: 1S/C22H35N3O3S/c1-18(2)25(19(3)4)16-13-23-22(26)21-10-14-24(15-11-21)29(27,28)17-12-20-8-6-5-7-9-20/h5-9,12,17-19,21H,10-11,13-16H2,1-4H3,(H,23,26)/b17-12+
    • InChI Key: SEMZFWOKTDAMRP-SFQUDFHCSA-N
    • SMILES: S(/C=C/C1C=CC=CC=1)(N1CCC(C(NCCN(C(C)C)C(C)C)=O)CC1)(=O)=O

Computed Properties

  • Exact Mass: 421.23991316g/mol
  • Monoisotopic Mass: 421.23991316g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 9
  • Complexity: 618
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.1Ų
  • XLogP3: 2.9

N-{2-[bis(propan-2-yl)amino]ethyl}-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26583532-0.05g
1097469-06-1 90%
0.05g
$212.0 2023-09-13

Additional information on N-{2-[bis(propan-2-yl)amino]ethyl}-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide

Introduction to N-{2-[bis(propan-2-yl)amino]ethyl}-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide and Its Applications in Modern Medicinal Chemistry

N-{2-[bis(propan-2-yl)amino]ethyl}-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide, with the CAS number 1097469-06-1, is a sophisticated compound that has garnered significant attention in the field of medicinal chemistry. This compound, characterized by its intricate molecular structure, represents a fusion of organic synthesis and pharmacological innovation. The presence of multiple functional groups, including amine and sulfonyl functionalities, makes it a versatile candidate for further chemical modifications and biological evaluations.

The structural framework of N-{2-[bis(propan-2-yl)amino]ethyl}-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide incorporates elements that are highly relevant to contemporary drug discovery efforts. Specifically, the piperidine ring, a common motif in many bioactive molecules, contributes to the compound's potential for binding to biological targets with high affinity. Additionally, the sulfonyl group at the 1-position and the bis(propan-2-yl)amino side chain at the 2-position introduce specific interactions that can be exploited to modulate biological activity.

In recent years, there has been a growing interest in developing novel therapeutic agents that leverage the unique properties of piperidine derivatives. The compound in question has been explored in various contexts, particularly in the search for new treatments for neurological and cardiovascular disorders. Its molecular design suggests potential applications as a modulator of neurotransmitter systems, which is a critical area of research given the increasing prevalence of neurodegenerative diseases.

One of the most compelling aspects of N-{2-[bis(propan-2-yl)amino]ethyl}-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide is its synthetic accessibility. The presence of well-defined reaction sites allows for a wide range of chemical transformations, enabling chemists to tailor its properties for specific biological targets. This flexibility has made it a valuable scaffold for medicinal chemists working on hit-to-drug development pipelines. The compound's ability to undergo functional group interconversions while maintaining its core structural integrity has been particularly advantageous.

Recent studies have highlighted the importance of optimizing drug-like properties such as solubility, permeability, and metabolic stability. The molecular design of N-{2-[bis(propan-2-yl)amino]ethyl}-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide has been carefully considered to enhance these properties. For instance, the incorporation of hydrophilic groups like amine moieties can improve solubility in aqueous environments, which is crucial for formulation development. Simultaneously, the use of bulky substituents can enhance metabolic stability by reducing susceptibility to enzymatic degradation.

The pharmacological profile of this compound has been evaluated through both in vitro and in vivo studies. Initial investigations have revealed promising interactions with certain enzyme targets, suggesting potential therapeutic benefits. These findings have prompted further research into its mechanism of action and potential applications in treating specific medical conditions. The compound's ability to interact with multiple targets also opens up possibilities for developing multi-target drugs, which are increasingly recognized as an effective strategy for addressing complex diseases.

The synthesis of N-{2-[bis(propan-2-yl)amino]ethyl}-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide involves a series of well-established organic reactions, including nucleophilic substitution, condensation reactions, and sulfonylation processes. The use of high-purity starting materials and controlled reaction conditions is essential to ensure high yields and minimal byproduct formation. Advances in synthetic methodologies have further streamlined the production process, making it more efficient and scalable.

In conclusion, N-{2-[bis(propan-2-yl)amino]ethyl}-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide represents a significant advancement in medicinal chemistry. Its unique structural features and promising pharmacological properties make it a valuable asset in the search for new therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development efforts worldwide.

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